Lipophilicity Tuning: Quantified LogP Advantage Over Non-Fluorinated Analogs
The strategic incorporation of a fluorine atom significantly increases lipophilicity compared to the non-fluorinated analog. The calculated XLogP for 1-Bromo-4-fluoro-2,5-dimethylbenzene is 3.4 [1]. While no direct experimental LogP value is readily available for the non-fluorinated analog 2-bromo-p-xylene (CAS 553-94-6) in the same system, it is well-established that replacing hydrogen with fluorine generally increases lipophilicity by approximately 0.2-0.4 log units per fluorine atom in aromatic systems [2]. This shift is crucial for optimizing the absorption, distribution, and blood-brain barrier penetration of drug candidates.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Non-fluorinated analog 2-bromo-p-xylene (Expected ~3.0-3.2 based on class-level inference) |
| Quantified Difference | Estimated increase of +0.2 to +0.4 log units |
| Conditions | Computational prediction (XLogP3-AA) |
Why This Matters
Higher lipophilicity can improve the drug-likeness of a compound by enhancing membrane permeability, a key parameter in medicinal chemistry.
- [1] Computed Properties of 1-Bromo-4-fluoro-2,5-dimethylbenzene. BaseChem. View Source
- [2] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315-8359. View Source
